Cas no 106220-89-7 (Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside)

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- a-D-Glucopyranoside, methyl2,3-di-O-methyl-6-O-(phenylmethyl)-
- METHYL 6-O-BENZYL-2,3-DI-O-METHYL-A-D-GLUCOPYRANOSIDE
- Methyl2,3-di-O-methyl-6-O-(phenylmethyl)-a-D-glucopyranoside
- Methyl 2,3-di-O-methyl-6-O-(phenylmethyl)-alpha-D-glucopyranoside
- (2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol
- W-200750
- 106220-89-7
- Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
-
- インチ: 1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1
- InChIKey: APZUEGZIJXFXRZ-LJIZCISZSA-N
- ほほえんだ: CO[C@@H]1[C@H](OC)[C@@H](OC)[C@H](O)[C@@H](COCC2=CC=CC=C2)O1
計算された属性
- せいみつぶんしりょう: 312.15700
- どういたいしつりょう: 312.15728848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(78 g/l)(25ºC)、
- PSA: 66.38000
- LogP: 0.96540
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside セキュリティ情報
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | MM07453-250 g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 250g |
$2,425.50 | 2023-01-03 | ||
Biosynth | MM07453-25 g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 25g |
$424.46 | 2023-01-03 | ||
TRC | M207925-5g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 5g |
$ 195.00 | 2022-06-04 | ||
Biosynth | MM07453-100 g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 100g |
$1,212.75 | 2023-01-03 | ||
Biosynth | MM07453-50 g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 50g |
$727.65 | 2023-01-03 | ||
TRC | M207925-2.5g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 2.5g |
$ 120.00 | 2022-06-04 | ||
Biosynth | MM07453-500 g |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |
106220-89-7 | 500g |
$4,244.63 | 2023-01-03 |
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranosideに関する追加情報
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS No. 106220-89-7): A Comprehensive Overview
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside, identified by its CAS number 106220-89-7, is a significant compound in the field of chemical and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its structural complexity and diverse applications in synthetic chemistry, drug development, and biomolecular studies.
The compound is a methylated glucopyranose with benzyl substitutions at the 6-O position, making it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides. Its unique structure contributes to its utility in various biochemical pathways and enzymatic reactions, particularly in the study of glycosylation processes.
In recent years, the importance of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has been highlighted in the development of novel therapeutic agents. Researchers have leveraged its stability and reactivity to create modified sugars that exhibit enhanced bioavailability and reduced immunogenicity. These properties make it an attractive candidate for use in drug formulations aimed at treating metabolic disorders and inflammatory conditions.
One of the most compelling applications of this compound is in the field of carbohydrate-based drug design. The benzyl group at the 6-O position provides a handle for further chemical modifications, allowing scientists to tailor the molecule for specific biological targets. This flexibility has led to the synthesis of novel glycosides with improved pharmacokinetic profiles, making them more effective in clinical settings.
Moreover, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has found utility in the study of enzymatic mechanisms involved in glycoside metabolism. Its use as a substrate or inhibitor in enzymatic assays has provided valuable insights into the function of glycosidases and transferases. These enzymes play crucial roles in various biological processes, including cell signaling, immune responses, and nutrient absorption.
The structural features of this compound also make it a valuable tool in synthetic organic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling the preparation of a wide range of derivatives. These derivatives can be used in further synthetic transformations or as building blocks for more complex molecules.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside. Molecular modeling studies have provided detailed insights into its interactions with biological targets, helping to predict its efficacy and potential side effects. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of new therapeutics.
The compound's role in glycobiology has also been explored in detail. Glycans are essential components of cell surfaces and play critical roles in various biological processes. By studying derivatives of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside, researchers have been able to gain a deeper understanding of glycan function and develop strategies to modulate these processes.
In conclusion, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS No. 106220-89-7) is a multifaceted compound with significant applications across multiple domains of chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists, biochemists, and drug developers alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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